4-Amino-6-chloro-1,3,5-triazin-2-ol
Overview
Description
4-Amino-6-chloro-1,3,5-triazin-2-ol is a compound of interest in various chemical and pharmacological studies due to its unique structure and potential for derivative synthesis. Its importance lies in its reactivity and versatility as a precursor in the synthesis of a wide range of chemical compounds, contributing to developments in materials science, dye production, and potentially pharmaceutical applications.
Synthesis Analysis
The synthesis of 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives involves selective substitution reactions and cyclization processes. Conditions for selective substitution for one chlorine atom in dichloro-1,3,5-triazines with a hydroxide ion have been elaborated, leading to products in the lactam form (Bakharev et al., 2012). This shows the compound's capability to undergo nucleophilic substitution, providing a pathway for the introduction of various functional groups.
Molecular Structure Analysis
The molecular structure of 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives is characterized by intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to its stability and reactivity. The crystalline structure analysis reveals extensive hydrogen bonding, which could influence its physical properties and reactivity patterns (Hwang et al., 2006).
Chemical Reactions and Properties
4-Amino-6-chloro-1,3,5-triazin-2-ol exhibits reactivity towards various nucleophiles, including nitrogen, oxygen, and sulfur nucleophiles in acidic media, leading to novel triazinyl derivatives capable of further reactions (Renfrew et al., 2003). These properties highlight its utility in synthesizing a wide range of chemical entities.
Scientific Research Applications
Crystal Engineering and Dynamic Behavior
- Synthesis and Structural Determination : 4-Amino-6-chloro-1,3,5-triazin-2-ol derivatives, specifically 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines, have applications in crystal engineering. Their synthesis and dynamic behavior, including tautomerism and restricted rotation, are key areas of study (Díaz‐Ortiz et al., 2003).
Supramolecular Chemistry
- Molecular and Electronic Structure : A derivative, 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine, exhibits properties allowing for the generation of supramolecular linear tapes, contributing significantly to supramolecular chemistry (Casarin et al., 2008).
Chemical Synthesis and Modification
- Selective Substitution Studies : Research into the selective substitution of chlorine atoms in related compounds provides insight into chemical modifications and potential applications in various synthetic processes (Bakharev et al., 2012).
properties
IUPAC Name |
4-amino-6-chloro-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O/c4-1-6-2(5)8-3(9)7-1/h(H3,5,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCVXTFBVDVFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)NC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192117 | |
Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chloro-1,3,5-triazin-2-ol | |
CAS RN |
38862-29-2 | |
Record name | 4-Amino-6-chloro-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38862-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862292 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-amino-1,3,5-triazine-6(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.